molecular formula C19H17NO6S2 B2513769 ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932465-11-7

ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2513769
CAS No.: 932465-11-7
M. Wt: 419.47
InChI Key: AXOZNRZYEGAXCT-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzodioxole group, a benzothiophene core, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Benzothiophene Core: The benzothiophene core is often synthesized via a palladium-catalyzed cross-coupling reaction.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole group.

    Reduction: Reduction reactions can occur at the sulfamoyl group.

    Substitution: The benzothiophene core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Oxidation of the benzodioxole group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the sulfamoyl group can yield amines.

    Substitution: Substitution reactions can introduce various functional groups onto the benzothiophene core.

Mechanism of Action

The mechanism of action of ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to its combination of a benzodioxole group, a benzothiophene core, and a sulfamoyl group. This unique structure contributes to its potential as a versatile compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-2-24-19(21)17-18(13-5-3-4-6-16(13)27-17)28(22,23)20-10-12-7-8-14-15(9-12)26-11-25-14/h3-9,20H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOZNRZYEGAXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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